molecular formula C15H14N2 B2488503 2,4,9-Trimethyl-1,10-phenanthroline CAS No. 204275-34-3

2,4,9-Trimethyl-1,10-phenanthroline

Cat. No.: B2488503
CAS No.: 204275-34-3
M. Wt: 222.291
InChI Key: DPPITTQLRYUZEJ-UHFFFAOYSA-N
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Description

2,4,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is known for its aromatic structure and is often used in coordination chemistry due to its ability to form stable complexes with metal ions. The compound’s unique structure, featuring three methyl groups at positions 2, 4, and 9, enhances its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,9-Trimethyl-1,10-phenanthroline typically involves the methylation of 1,10-phenanthroline. One common method is the Skraup reaction, where glycerol is dehydrated to acrolein, which then condenses with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent . The resulting 1,10-phenanthroline is then methylated using methyl iodide under basic conditions to introduce the methyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 2,4,9-Trimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 2,4,9-Trimethyl-1,10-phenanthroline’s unique substitution pattern enhances its hydrophobicity and binding properties, making it particularly useful in forming stable metal complexes and interacting with biological molecules.

Properties

IUPAC Name

2,4,9-trimethyl-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-9-8-11(3)17-15-13(9)7-6-12-5-4-10(2)16-14(12)15/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPITTQLRYUZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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